Xanthine Oxidase Inhibition vs. Allopurinol
Tetrahydroamentoflavone (THA) demonstrates potent xanthine oxidase (XO) inhibition with an IC50 of 92 nM, which is numerically superior to the clinical standard allopurinol (IC50 100 nM) in the same assay [1]. Furthermore, the inhibition constant (Ki) for THA was determined to be 0.982 μM, compared to 0.612 μM for allopurinol, indicating a non-competitive inhibition profile [1].
| Evidence Dimension | Inhibition of Xanthine Oxidase (XO) |
|---|---|
| Target Compound Data | IC50 = 92 nM; Ki = 0.982 μM |
| Comparator Or Baseline | Allopurinol: IC50 = 100 nM; Ki = 0.612 μM |
| Quantified Difference | THA IC50 is 8% lower (more potent) than allopurinol; Ki is 60.5% higher (weaker binding affinity) than allopurinol. |
| Conditions | In vitro enzyme inhibition assay using xanthine oxidase; Lineweaver-Burk kinetic analysis. |
Why This Matters
This demonstrates THA's nanomolar potency against XO, a key target for gout and hyperuricemia, making it a valuable tool compound for studies where a non-competitive, natural product-derived inhibitor is preferred over a clinical drug.
- [1] Arimboor, R., Rangan, M., Aravind, S. G., & Arumughan, C. (2011). Tetrahydroamentoflavone (THA) from Semecarpus anacardium as a potent inhibitor of xanthine oxidase. Journal of Ethnopharmacology, 133(3), 1117-1120. View Source
